molecular formula C11H22N2O2 B567477 (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 1260619-37-1

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B567477
CAS No.: 1260619-37-1
M. Wt: 214.309
InChI Key: SVMXIQUBNSPVCB-VIFPVBQESA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures. The complete IUPAC name is tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate, which precisely describes the stereochemical configuration and substitution pattern. The designation "(5S)" indicates the absolute configuration at the fifth carbon position, establishing the stereochemical identity crucial for understanding the compound's three-dimensional structure. Alternative systematic names include (5S)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid 1,1-dimethylethyl ester and 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)-, which emphasize different aspects of the molecular architecture.

The compound possesses the molecular formula C11H22N2O2 with a molecular weight of 214.3 grams per mole. The Chemical Abstracts Service registry number 1260619-37-1 uniquely identifies this specific stereoisomer in chemical databases. The InChI representation InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 provides a standardized structural description that captures the complete connectivity and stereochemistry. The corresponding InChIKey SVMXIQUBNSPVCB-VIFPVBQESA-N serves as a fixed-length hash representation facilitating database searches and structural comparisons.

The Simplified Molecular Input Line Entry System notation C[C@H]1CCN(CCN1)C(=O)OC(C)(C)C concisely represents the molecular structure while preserving stereochemical information through the "@" symbol denoting the S-configuration. This notation system enables computational processing and structural analysis across various chemical informatics platforms. The systematic identification also includes the MDL number MFCD16037708, which facilitates tracking in commercial chemical databases and supply chain management systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of seven-membered saturated heterocycles. The 1,4-diazepane ring system adopts specific conformational preferences that significantly influence the compound's overall three-dimensional structure and potential biological activity. Research on related 1,4-diazepane systems indicates that these seven-membered rings typically exhibit considerable conformational flexibility due to the presence of multiple sp3-hybridized carbon atoms and the inherent torsional freedom associated with the ring structure.

Conformational studies of 1,4-diazepane derivatives reveal that the seven-membered ring preferentially adopts twist-boat conformations rather than chair-like arrangements commonly observed in six-membered rings. Nuclear magnetic resonance spectroscopy and molecular modeling investigations demonstrate that N,N-disubstituted-1,4-diazepane compounds exist in low-energy conformations characterized by specific intramolecular interactions and distinctive ring geometries. The twist-boat conformation represents the energetically favored arrangement for the C5N2 ring system, as confirmed by crystallographic studies of related seven-membered heterocycles containing 1,2-diaza or 1,4-diaza arrangements.

The presence of the methyl substituent at the 5-position introduces additional conformational constraints and influences the overall molecular geometry. Comparative analysis with the unsubstituted 1,4-diazepane parent compound (molecular formula C6H14N2) reveals how substituent effects modify ring flexibility and preferred conformations. The (S)-stereochemistry at the 5-position creates a chiral center that restricts conformational mobility and establishes defined spatial relationships between the methyl group and other ring substituents.

The tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms contributes significantly to the overall molecular geometry. This bulky substituent influences the conformational equilibrium of the diazepane ring and establishes specific spatial orientations that may affect subsequent chemical transformations. Molecular mechanics calculations and force field parameter development for 1,4-diazepine systems provide insights into the energetic preferences and conformational landscapes of these heterocyclic structures.

Conformational Parameter Value Reference System
Ring Conformation Twist-boat Seven-membered heterocycles
Preferred Geometry Low-energy conformation N,N-disubstituted diazepanes
Torsional Flexibility Moderate restriction Substituted diazepanes
Stereochemical Impact Defined spatial orientation (S)-Configuration

Crystallographic Data and Solid-State Arrangement

Crystallographic analysis provides essential insights into the solid-state structure and molecular packing arrangements of this compound. While specific crystal structure data for this exact compound may be limited, examination of related 1,4-diazepane derivatives offers valuable structural information that can be extrapolated to understand the solid-state behavior of this stereoisomer. Crystallographic studies of similar seven-membered diazepane compounds reveal characteristic packing patterns and intermolecular interactions that govern solid-state organization.

Research on 1,4-ditosyl-1,4-diazepane demonstrates that seven-membered diazepane rings in crystalline environments exhibit specific conformational preferences and molecular arrangements. The crystal structure analysis reveals that the seven-membered ring adopts conformations that minimize steric interactions while maximizing favorable intermolecular contacts. In related systems, weak intermolecular carbon-hydrogen to oxygen interactions facilitate the formation of extended chain structures parallel to specific crystallographic axes.

The dihedral angles between aromatic substituents and the diazepane ring system provide important geometric parameters for understanding molecular conformation in the solid state. For example, crystallographic analysis of related compounds shows dihedral angles of approximately 82.88 degrees between benzene rings, indicating significant conformational flexibility and the influence of crystal packing forces on molecular geometry. These angular relationships are crucial for understanding how substitution patterns affect overall molecular shape and intermolecular recognition.

Disorder in crystal structures represents another important consideration for diazepane derivatives. Crystallographic studies reveal that carbon atoms within the seven-membered ring may exhibit positional disorder over multiple sites, with refined occupancy ratios reflecting the conformational mobility inherent in these flexible ring systems. This disorder provides direct evidence for the conformational flexibility discussed in molecular geometry analyses and demonstrates how crystal packing forces compete with intramolecular energy preferences.

The solid-state arrangement of this compound likely involves specific hydrogen bonding patterns and van der Waals interactions between adjacent molecules. The tert-butoxycarbonyl group may participate in intermolecular contacts that influence crystal packing and overall solid-state stability. Understanding these crystallographic features provides essential information for pharmaceutical development, as solid-state properties directly impact solubility, bioavailability, and chemical stability.

Crystallographic Feature Typical Value Related System
Ring Disorder Occupancy ratio 0.534:0.466 1,4-Diazepane derivatives
Dihedral Angles 82.88° Substituted diazepanes
Intermolecular Contacts Weak C-H···O interactions Seven-membered rings
Chain Formation Parallel to crystallographic axis Diazepane structures

Comparative Structural Analysis with 1,4-Diazepane Derivatives

Comparative structural analysis of this compound with related 1,4-diazepane derivatives reveals important structure-activity relationships and provides insights into how specific substitution patterns influence molecular properties. The systematic comparison encompasses various structural modifications including different protecting groups, alternative stereochemistries, and diverse substitution positions on the seven-membered ring framework.

The parent compound 5-methyl-1,4-diazepane (molecular formula C6H14N2, molecular weight 114.19 grams per mole) serves as the fundamental structural unit for understanding substitution effects. Removal of the tert-butoxycarbonyl protecting group dramatically alters the molecular properties, reducing molecular weight by approximately 100 daltons and significantly changing the electronic distribution within the heterocyclic system. The IUPAC name 5-methyl-1,4-diazepane reflects the simplified structure while maintaining the methyl substitution at the 5-position.

Stereochemical variations provide another important dimension for comparative analysis. The (5R)-1-benzyl-5-methyl-1,4-diazepane stereoisomer (molecular formula C13H20N2, molecular weight 204.31 grams per mole) demonstrates how different absolute configurations and N-substituents affect molecular geometry and potential biological activity. The replacement of the tert-butoxycarbonyl group with a benzyl substituent represents a significant structural modification that influences both steric requirements and electronic properties.

Positional isomers offer additional insights into structure-property relationships within the diazepane family. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate represents a regioisomer where the methyl substituent occupies the 3-position rather than the 5-position. This positional change significantly affects the molecular symmetry and may influence conformational preferences and chemical reactivity patterns. The identical molecular formula C11H22N2O2 demonstrates that constitutional isomerism within the diazepane framework can produce compounds with potentially different biological and chemical properties.

Oxidation state variations provide another avenue for comparative analysis. Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate (molecular formula C10H18N2O3, molecular weight 214.26 grams per mole) incorporates a carbonyl functionality within the ring system, creating an amide linkage that significantly alters the electronic structure and conformational preferences. This oxidized derivative demonstrates how functional group modifications can transform the fundamental character of the diazepane scaffold while maintaining the seven-membered ring framework.

The comparative analysis extends to more complex derivatives that incorporate multiple functional groups or extended aromatic systems. These structural elaborations provide insights into how the diazepane core can serve as a versatile scaffold for drug development and synthetic chemistry applications. The systematic comparison of these related structures reveals general principles governing the relationship between molecular structure and observed properties within the 1,4-diazepane family.

Compound Molecular Formula Key Structural Difference Molecular Weight
This compound C11H22N2O2 S-stereochemistry, Boc protection 214.3 g/mol
5-Methyl-1,4-diazepane C6H14N2 No protecting group 114.19 g/mol
(5R)-1-Benzyl-5-methyl-1,4-diazepane C13H20N2 R-stereochemistry, benzyl group 204.31 g/mol
Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate C11H22N2O2 Methyl at 3-position 214.309 g/mol
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate C10H18N2O3 Carbonyl functionality 214.26 g/mol

Properties

IUPAC Name

tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXIQUBNSPVCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125183
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)-
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260619-37-1
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260619-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Fukuyama–Mitsunobu Cyclization

The most widely reported method involves intramolecular Fukuyama–Mitsunobu cyclization , which constructs the diazepane ring with high stereofidelity. The process begins with commercially available (S)-2-aminopropan-1-ol, which undergoes sequential functionalization:

Step 1: Diamino Alcohol Synthesis
(S)-2-Aminopropan-1-ol is treated with 2-nitrobenzenesulfonyl chloride (NsCl) to install the N-nosyl protecting group, yielding (S)-2-(nosylamino)propan-1-ol. Subsequent coupling with tert-butyl dicarbonate (Boc₂O) under basic conditions (NaHCO₃, THF) introduces the Boc group at the secondary amine.

Step 2: Cyclization via Mitsunobu Reaction
The N-nosyl diamino alcohol undergoes Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0–25°C. This step forms the seven-membered ring with inversion of configuration at the alcohol-bearing carbon, ensuring retention of the (S)-stereochemistry.

Step 3: Deprotection
The N-nosyl group is removed using mercaptoacetic acid and K₂CO₃ in DMF, affording the enantiopure diazepane intermediate. Final Boc protection stabilizes the compound for isolation.

Yield and Scalability : This route achieves >75% yield over three steps and has been validated for multikilogram production.

Alternative Pathways: Reductive Amination and Hydrogenation

While less common, reductive amination offers a complementary approach:

Route A : A linear diamino ketone precursor is subjected to hydrogenation (H₂, Pd/C) in methanol, followed by Boc protection. However, this method struggles with regioselectivity, yielding mixtures of 5-methyl and 3-methyl isomers.

Route B : Enantioselective hydrogenation of imine intermediates using chiral catalysts (e.g., Ru-BINAP) has been explored but requires expensive ligands and precise temperature control (−20°C).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent THFMaximizes cyclization efficiency (DEAD solubility)
Temperature 0–25°CPrevents exothermic side reactions
Reaction Time 12–18 hoursEnsures complete conversion

Elevating temperatures beyond 25°C promotes decomposition, while polar aprotic solvents (e.g., DMF) reduce cyclization rates.

Catalytic System Tuning

The Mitsunobu reagent ratio (DEAD:PPh₃ = 1:1.2) is critical for preventing phosphine oxide byproducts. Substituents on the diazepane ring (e.g., methyl position) influence transition-state energetics, necessitating tailored stoichiometry.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.30 (d, J = 6.8 Hz, 3H, CH₃), 3.40–3.70 (m, 6H, diazepane protons).

  • ESI-MS : [M+H]⁺ = 215.2 m/z (calc. 214.3).

Chiral Purity Assessment

Enantiomeric excess (>99%) is confirmed via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10, 1 mL/min).

Industrial-Scale Production Challenges

Purification Strategies

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (30:70) removes unreacted starting materials.

  • Crystallization : Recrystallization from tert-butyl methyl ether (MTBE) enhances purity to >99%.

Cost-Efficiency Analysis

ComponentCost Contribution
(S)-2-Aminopropan-1-ol40%
Boc₂O25%
DEAD/PPh₃20%

Bulk purchasing of NsCl and solvent recycling reduce expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows chemists to create more complex structures.

Reaction TypeExample ReagentsProducts Formed
OxidationHydrogen peroxideCarboxylic acids
ReductionLithium aluminum hydrideAmines
Nucleophilic SubstitutionAlkyl halides + BaseNew alkylated products

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It acts as a precursor for the development of pharmaceuticals targeting neurological and psychiatric disorders. Its structural characteristics allow it to interact with specific receptors and enzymes within biological systems.

Case Study:
A study investigated the compound's role as a ligand in biochemical assays targeting neurotransmitter receptors. The findings indicated that it could modulate receptor activity, suggesting potential applications in drug development for anxiety and depression treatments.

Industrial Applications

The compound is also utilized in the production of specialty chemicals due to its stability and reactivity. In industrial settings, it can be used to synthesize various materials that require specific chemical properties.

Comparative Analysis with Related Compounds

The following table summarizes the comparisons between this compound and similar compounds.

Compound NameStructural TypeUnique Features
This compoundChiral variantMethyl group at the 5-position enhances reactivity
Tert-butyl 1,4-diazepane-1-carboxylateStructural analogLacks methyl group at the 5-position
DiazepamBenzodiazepineKnown anxiolytic with distinct pharmacological effects

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

The (R)-enantiomer (CAS: 1260619-38-2) shares identical physical and chemical properties with the (S)-form except for optical rotation. For example, the (R)-enantiomer exhibits [α]D^18 +16.2, whereas the (S)-form would display a corresponding negative value . This stereochemical distinction is vital for biological activity; for instance, (R)-enantiomers may bind differently to chiral receptors or enzymes compared to their (S)-counterparts. Both enantiomers are synthesized via analogous methods but require enantioselective catalysts or chiral starting materials .

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1260619-37-1 1260619-38-2
Optical Rotation ([α]D) Not reported (expected negative) +16.2 (c = 1.0, MeOH)
Purity 95% 87% yield (post-synthesis)
Applications Chiral ligands, drug intermediates Similar to (S)-form

Positional Isomer: Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

The 7-methyl isomer (CAS: 935843-93-9) differs in the methyl group’s position on the diazepane ring. For example, the 7-methyl derivative may exhibit reduced steric hindrance at the 5-position, enabling easier functionalization .

Property 5-Methyl Isomer (S-form) 7-Methyl Isomer
CAS Number 1260619-37-1 935843-93-9
Substituent Position 5-Methyl 7-Methyl
Purity 95% 95%
Synthetic Utility Preferred for chiral synthesis Less studied; niche applications

Ester Variants: Benzyl vs. Tert-butyl Derivatives

Replacing the tert-butyl group with a benzyl ester (e.g., (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, CAS: 1001401-60-0) introduces significant differences:

  • Stability: Tert-butyl esters are more resistant to hydrolysis under basic conditions compared to benzyl esters, which are cleaved via hydrogenolysis .
  • Applications : Benzyl derivatives are often used in temporary protecting-group strategies, while tert-butyl variants are preferred for stable intermediates in multistep syntheses .
Property Tert-butyl Ester (S-form) Benzyl Ester (R-form)
Hydrolytic Stability High (resists base/acid) Low (cleaved by H2/Pd-C)
Synthetic Role Stable intermediate Protecting group
Example CAS 1260619-37-1 1001401-60-0

Biological Activity

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its molecular formula C_{12}H_{21}N_{2}O_{2} and a molecular weight of approximately 214.31 g/mol. The compound features a tert-butyl group, a five-membered diazepane ring, and a carboxylate functional group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been noted for its potential to modulate the activity of neurotransmitter receptors, which may influence neurological and psychiatric conditions. The compound's mechanism of action involves binding to enzymes or receptors, thereby affecting their signaling pathways.

Therapeutic Potential

Research indicates that this compound may serve as a precursor for synthesizing pharmaceuticals targeting various conditions:

  • Neurological Disorders : Its structural similarity to known anxiolytics suggests it may exhibit similar therapeutic properties.
  • Antimicrobial Activity : Preliminary studies have shown potential antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Antimicrobial Properties : In one study, derivatives of diazepanes were tested for their efficacy against bacterial strains. Compounds with structural modifications similar to this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.20 μg/mL to 1.56 μg/mL against MRSA and other pathogens .
  • Receptor Binding Studies : Binding assays demonstrated that compounds incorporating the diazepane structure showed promising selectivity for serotonin receptors (5-HT2C), suggesting potential applications in treating mood disorders .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
This compoundChiral variantSpecific stereochemistry influencing activity
Tert-butyl 1,4-diazepane-1-carboxylateStructural analogLacks methyl group at the 5-position
DiazepamBenzodiazepineKnown anxiolytic with distinct pharmacological effects

The presence of the methyl group at the 5-position in this compound is significant as it enhances its chemical reactivity and potentially its biological activity compared to other diazepane derivatives .

Synthesis and Applications

This compound can be synthesized through various chemical methods involving reactions with precursors such as pinacol and piperidine derivatives. Its applications extend beyond medicinal chemistry into the production of specialty chemicals due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed allylic alkylation or coupling reactions. For example, a procedure using Pd₂(dba)₃ (4 mol%) and a chiral ligand like (S)-(CF₃)₃-t-BuPHOX (10 mol%) in isopropyl alcohol/water achieved 84% yield . Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., acetone/hexanes gradients for purification), and reaction time (4–24 hours). Lowering catalyst loading to 0.4 mol% while maintaining efficiency has also been reported .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming regiochemistry and detecting diastereomers. For instance, δ 7.61–7.53 ppm (aromatic protons) and δ 1.0–1.5 ppm (tert-butyl group) are diagnostic .
  • Chiral HPLC or polarimetry : Essential for determining enantiomeric excess (e.g., 83% ee reported using a chiral stationary phase) .
  • X-ray crystallography : Resolves absolute configuration; SHELX software is widely used for small-molecule refinement .

Q. How should researchers handle purification challenges for this diazepane derivative?

  • Methodological Answer : Automated silica gel flash chromatography (0→50% acetone/hexanes) effectively removes byproducts . For polar impurities, recrystallization in EtOAC/hexanes or aqueous workup (e.g., LiOH-mediated hydrolysis) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis?

  • Methodological Answer : Discrepancies in enantioselectivity often arise from ligand-substrate mismatches. Computational modeling (DFT) can predict transition-state geometries, while empirical screening of chiral ligands (e.g., PHOX variants) improves ee . For example, switching from (R)- to (S)-ligands inverted stereochemistry in allylic alkylation .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The Boc group acts as a transient protecting group, enabling selective N-functionalization. Acidic cleavage (e.g., HCl/dioxane) regenerates the free amine for coupling with electrophiles like nitroaromatics or acyl chlorides . Stability under basic conditions (e.g., LiOH/IPA) allows orthogonal deprotection .

Q. What role does this compound play in medicinal chemistry, particularly in receptor-targeted drug design?

  • Methodological Answer : Diazepane scaffolds are key intermediates for orexin receptor antagonists and histamine receptor modulators. For example, benzoyl-protected derivatives (e.g., H-1 in Merck’s patent) show nanomolar affinity for orexin receptors . Structure-activity relationship (SAR) studies focus on substituent effects at the 5-methyl and tert-butyl positions .

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